3-(cyclobutanecarbonyl)-N-[1-(oxolan-3-ylmethyl)piperidin-4-yl]-1,3-thiazolidine-4-carboxamide
Description
3-(cyclobutanecarbonyl)-N-[1-(oxolan-3-ylmethyl)piperidin-4-yl]-1,3-thiazolidine-4-carboxamide is a complex organic compound that features a thiazolidine ring, a piperidine ring, and an oxolane ring
Properties
IUPAC Name |
3-(cyclobutanecarbonyl)-N-[1-(oxolan-3-ylmethyl)piperidin-4-yl]-1,3-thiazolidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31N3O3S/c23-18(17-12-26-13-22(17)19(24)15-2-1-3-15)20-16-4-7-21(8-5-16)10-14-6-9-25-11-14/h14-17H,1-13H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HICVLGWAORRHAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)N2CSCC2C(=O)NC3CCN(CC3)CC4CCOC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(cyclobutanecarbonyl)-N-[1-(oxolan-3-ylmethyl)piperidin-4-yl]-1,3-thiazolidine-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazolidine ring, followed by the introduction of the piperidine and oxolane rings through various coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability. Quality control measures, such as chromatography and spectroscopy, are essential to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(cyclobutanecarbonyl)-N-[1-(oxolan-3-ylmethyl)piperidin-4-yl]-1,3-thiazolidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for optimizing reaction outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions could introduce new alkyl or aryl groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, this compound could be used to study the interactions between small molecules and biological macromolecules. Its structural features might enable it to bind to specific proteins or nucleic acids, providing insights into molecular recognition processes.
Medicine
In medicinal chemistry, 3-(cyclobutanecarbonyl)-N-[1-(oxolan-3-ylmethyl)piperidin-4-yl]-1,3-thiazolidine-4-carboxamide could be investigated for its potential therapeutic properties. Its ability to interact with biological targets might make it a candidate for drug development, particularly in areas like anti-inflammatory or anticancer therapies.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical processes. Its stability and reactivity make it suitable for various applications in material science and industrial chemistry.
Mechanism of Action
The mechanism of action of 3-(cyclobutanecarbonyl)-N-[1-(oxolan-3-ylmethyl)piperidin-4-yl]-1,3-thiazolidine-4-carboxamide involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, modulating their activity. This binding can trigger a cascade of biochemical events, leading to the desired therapeutic or chemical effect. The exact pathways and targets depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
3-(cyclobutanecarbonyl)-N-[1-(oxolan-3-ylmethyl)piperidin-4-yl]-1,3-thiazolidine-4-carboxamide: shares similarities with other thiazolidine derivatives, piperidine derivatives, and oxolane-containing compounds.
Thiazolidine derivatives: Known for their biological activity and use in drug development.
Piperidine derivatives: Commonly found in pharmaceuticals and agrochemicals.
Oxolane-containing compounds: Used in various chemical and medicinal applications.
Uniqueness
The uniqueness of this compound lies in its combination of these three distinct structural motifs. This combination imparts unique chemical and biological properties, making it a versatile compound for various applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
